Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
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Overview
Description
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
Preparation Methods
The synthesis of methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-A]pyrimidine ring . The reaction conditions often include the use of solvents such as acetic acid and temperatures around 180°C .
Chemical Reactions Analysis
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atom in the compound.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like Dess–Martin periodinane or activated manganese (IV) oxide.
Cyclization Reactions: These reactions can form additional rings, enhancing the compound’s structural complexity.
Scientific Research Applications
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and chemosensors.
Organic Synthesis: Its versatile reactivity allows it to be used as a building block for synthesizing more complex molecules.
Mechanism of Action
Comparison with Similar Compounds
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:
- Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substitution patterns and specific biological activities. The unique substitution at the 3-position in this compound contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 |
InChI Key |
QXUKIZZIDIXSEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Cl)N=C1 |
Origin of Product |
United States |
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